N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21NO4S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
A study focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, including related derivatives to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide, demonstrated remarkable properties as photosensitizers for photodynamic therapy (PDT). Their ability to generate singlet oxygen with high quantum yields makes them promising candidates for cancer treatment through PDT, highlighting their significant photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes, incorporating sulfonamide derivatives, demonstrated their potential in DNA binding, cleavage, and anticancer activity. These studies have shown that the structural features of the sulfonamide moiety, akin to those in this compound, play a crucial role in interacting with DNA and inducing antiproliferative effects on cancer cells. This suggests potential therapeutic applications of sulfonamide derivatives in cancer treatment (González-Álvarez et al., 2013).
Antidepressant Drug Development
Another study synthesized benzo[b]thiophene derivatives with different substituents, aiming to develop new dual-action antidepressant drugs. These compounds were evaluated for their affinity towards 5-HT1A serotonin receptors and serotonin reuptake inhibition, showing promising results as potential antidepressants. This research underscores the significance of structurally similar compounds to this compound in the development of novel treatments for depression (Orus et al., 2002).
Antibacterial and Anti-inflammatory Agents
The synthesis of new sulfonamides bearing a 1,4-benzodioxin ring was explored for their antibacterial potential and possible use as therapeutic agents for inflammatory ailments. Compounds within this research exhibited significant antibacterial activity against various bacterial strains and displayed inhibition against the lipoxygenase enzyme, suggesting their utility in treating inflammatory diseases. This work highlights the therapeutic promise of sulfonamide derivatives in addressing bacterial infections and inflammation (Abbasi et al., 2017).
Mechanism of Action
Target of action
Thiophene-based analogs, which this compound is a part of, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of action
Based on the pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-13-10-15(8-9-16(13)24-3)26(22,23)20-12-19(2,21)18-11-14-6-4-5-7-17(14)25-18/h4-11,20-21H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJBDXKXPVSHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.